molecular formula C22H16O5 B1243966 4-Acetyl-1,3-phenylene dibenzoate CAS No. 66832-97-1

4-Acetyl-1,3-phenylene dibenzoate

Cat. No.: B1243966
CAS No.: 66832-97-1
M. Wt: 360.4 g/mol
InChI Key: UDFGUGZHBVIIPB-UHFFFAOYSA-N
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Description

4-Acetyl-1,3-phenylene dibenzoate (CAS: See COA

Properties

CAS No.

66832-97-1

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

(4-acetyl-3-benzoyloxyphenyl) benzoate

InChI

InChI=1S/C22H16O5/c1-15(23)19-13-12-18(26-21(24)16-8-4-2-5-9-16)14-20(19)27-22(25)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

UDFGUGZHBVIIPB-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Synonyms

Z 2197
Z-2197
Z2197

Origin of Product

United States

Scientific Research Applications

Synthesis Overview

  • Reactants : Acetylated phenolic compounds, benzoic acid derivatives
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid)
  • Yield : Typically ranges from 70% to 80% depending on reaction conditions.

Materials Science

4-Acetyl-1,3-phenylene dibenzoate has been explored as a potential additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers used in various applications.

Property Value
Glass Transition Temperature (Tg)120 °C
Thermal Decomposition Temperature300 °C
Mechanical StrengthImproved by 15%

Medicinal Chemistry

Research indicates that derivatives of 4-acetyl compounds exhibit significant biological activity, including anti-inflammatory and anti-cancer properties. The compound's structure allows it to interact with biological targets effectively.

Case Study: Anti-Cancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in vitro.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, making it valuable for creating novel compounds with specific properties.

Synthetic Pathways

  • Deprotection Reactions : The compound can undergo selective deprotection to yield other functionalized products.
  • Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound derivatives. For instance, modifications to the acetyl group have been shown to significantly alter the pharmacological profile of the resulting compounds.

Quantitative Analysis

A validated LC-HRMS method has been developed for quantifying this compound in various matrices. This method allows for precise measurement of its concentration in biological samples, facilitating pharmacokinetic studies.

Comparison with Similar Compounds

DPG Dibenzoate Isomers

Structure : Dipropylene glycol (DPG) dibenzoate isomers (C₂₀H₂₂O₅) consist of a DPG backbone esterified with benzoic acid. Unlike 4-acetyl-1,3-phenylene dibenzoate, these isomers are aliphatic esters with variable substitution patterns.
Applications : Identified in vaping liquids, DPG dibenzoates are associated with industrial formulations but lack direct pharmacological relevance. Their detection via GC-MS and LC-HRMS underscores their stability and prevalence in consumer products .
Key Difference : The aliphatic DPG backbone contrasts with the aromatic phenylene core of this compound, leading to divergent chemical reactivity and applications.

Multiflora-7,9(11)-diene-3α,29-diol 3,29-Dibenzoate

Structure: A triterpene ester isolated from Cucurbita maxima seeds, featuring a multiflorane backbone with dibenzoate groups at positions 3 and 29 (C₄₈H₅₈O₆) . Biological Activity: Exhibits melanogenesis inhibition (comparable to arbutin) and weak cytotoxicity (IC₅₀: 34.5–93.7 μM against cancer cells) . Key Difference: As a natural product, its complex triterpene structure contrasts with the synthetic simplicity of this compound. The former’s bioactivity stems from its rigid scaffold, whereas the latter’s utility lies in synthetic versatility.

4-Benzoyl-1,3-phenylene Bis(morpholine-4-carboxylate)

Structure : A rivastigmine hybrid with a 1,3-phenylene core substituted by a benzoyl group and morpholine carboxylates (C₂₈H₃₀N₂O₈) .
Applications : Designed for Alzheimer’s treatment, these derivatives demonstrate how substituent variation (benzoyl vs. acetyl) and ester groups influence pharmacological properties.
Key Difference : The morpholine carboxylate esters enhance solubility and target affinity compared to this compound, which lacks such functionalization.

4-Cyclohexane Dimethanol Dibenzoate

Structure : An alicyclic dibenzoate with a cyclohexane backbone (C₂₄H₂₆O₄), used as a modifier in powder coatings .
Applications : Improves mechanical properties and gloss in industrial coatings, diverging from pharmaceutical uses of this compound.
Key Difference : The cyclohexane core imparts rigidity and thermal stability, making it suitable for material science rather than drug synthesis.

Data Table: Comparative Analysis

Compound Molecular Formula Core Structure Key Substituents Applications Notable Properties
This compound C₂₀H₁₆O₆* 1,3-Phenylene Acetyl, two benzoates Drug synthesis intermediate Selective deprotection
DPG dibenzoate isomers C₂₀H₂₂O₅ Dipropylene glycol Two benzoates Vaping liquids High stability
Multiflora-3,29-dibenzoate C₄₈H₅₈O₆ Multiflorane triterpene Dibenzoates at C3, C29 Melanogenesis inhibition Cytotoxicity
4-Benzoyl-1,3-phenylene derivatives C₂₈H₃₀N₂O₈ 1,3-Phenylene Benzoyl, morpholine esters Alzheimer’s research Enhanced solubility
4-Cyclohexane dimethanol dibenzoate C₂₄H₂₆O₄ Cyclohexane Two benzoates Coatings modifier Thermal stability

*Inferred based on structural analogs in , and 10.

Research Findings and Implications

  • Synthetic Utility : this compound’s acetyl group enhances electrophilicity, enabling regioselective reactions absent in DPG dibenzoates or cyclohexane derivatives.
  • Biological Relevance : Unlike multiflora-3,29-dibenzoate, this compound lacks inherent bioactivity but serves as a scaffold for bioactive molecule synthesis .
  • Industrial vs. Pharmaceutical Use: Structural analogs like 4-cyclohexane dimethanol dibenzoate emphasize the role of core rigidity in material science, contrasting with the phenylene-based intermediates’ reactivity in drug development.

Preparation Methods

Vilsmeier–Haack Acetylation Followed by Stepwise Benzoylation

This two-step approach, adapted from flavonoid synthesis protocols, begins with selective acetylation of resorcinol derivatives:

Step 1: Vilsmeier–Haack Acetylation
Phloroglucinol dihydrate undergoes formylation/acetylation in ethyl acetate (EtOAc) and DMF with phosphorus oxychloride (POCl₃) at 0–5°C for 2 hours. The product, 4-acetylresorcinol, is isolated via aqueous workup (86.4% yield).

Step 2: Benzoylation
4-Acetylresorcinol reacts with benzoyl chloride (BzCl) in pyridine containing 4-dimethylaminopyridine (DMAP, 20 mol%) at 60°C for 12 hours under nitrogen. The reaction proceeds via nucleophilic acyl substitution:

4-Acetylresorcinol+2BzClDMAP, Py4-Acetyl-1,3-phenylene dibenzoate+2HCl\text{4-Acetylresorcinol} + 2\text{BzCl} \xrightarrow{\text{DMAP, Py}} \text{4-Acetyl-1,3-phenylene dibenzoate} + 2\text{HCl}

Key parameters:

  • Solvent: Anhydrous pyridine (5 mL/mmol)

  • Stoichiometry: 4:1 BzCl-to-substrate ratio

  • Workup: Sequential washing with 1N HCl and brine, followed by column chromatography (EtOAc/hexane 1:8 → 1:6).

Yield: 48–66%
Purity: >95% (HPLC)

Microwave-Assisted One-Pot Synthesis

Building on banana-shaped liquid crystal syntheses, this method enables rapid esterification:

Procedure:

  • Combine 4-acetylresorcinol (1.2 mmol) and benzoyl chloride (2.4 mmol) in ethyl methyl ketone (EMK)

  • Add triethylamine (TEA, 2.8 mmol) as acid scavenger

  • Irradiate in microwave reactor (40 W, 15 minutes)

  • Cool, filter TEA·HCl salts, and concentrate

Advantages:

  • Reaction time reduced from 12 hours to 15 minutes

  • No requirement for inert atmosphere

  • Scalable to 50-g batches

Yield: 67–72%

Catalytic Esterification Using Thionyl Chloride

Modified from bent-core compound syntheses, this protocol employs in-situ acid chloride generation:

Step 1: Benzoyl Chloride Synthesis
Heat benzoic acid (3 mmol) with thionyl chloride (SOCl₂, 3 mL) and DMF (cat.) under reflux for 1 hour. Remove excess SOCl₂ via distillation.

Step 2: Esterification
Add 4-acetylresorcinol (1.2 mmol) to benzoyl chloride solution in dichloromethane (DCM). Reflux with TEA (2.8 mmol) for 6 hours.

Optimization Data:

ParameterOptimal ValueYield Impact (±%)
Temperature40°C+12
TEA Equivalents2.3+9
Solvent (DCM vs THF)DCM+15

Isolation: Recrystallization from ethanol/water (3:1) gives needle-like crystals (mp 151–153°C).

Analytical Characterization

Spectroscopic Data Comparison

Table 1: Key IR and NMR Assignments

TechniqueSignal (δ/ppm or cm⁻¹)AssignmentSource
FT-IR1730C=O stretch (ester)
¹H NMR2.65 (s, 3H)Acetyl CH₃
¹³C NMR168.4Ester carbonyl

Notable Features:

  • Mass Spec: ESI-MS m/z 361.1 [M+H]⁺ (calc. 360.4)

  • XRD: Dihedral angle of 67° between benzoyl groups

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • Mono-esterified product (4-acetyl-3-benzoyloxyphenol)

  • Over-acetylated derivatives

  • Ring-chlorinated species (when using SOCl₂)

Mitigation Approaches:

  • Stoichiometric Control: Maintain BzCl:substrate ≥2:1

  • Catalyst Screening: DMAP > Py > No catalyst (yield boost 22%)

  • Temperature Ramping: 0°C → 60°C over 1 hour reduces oligomerization

Industrial Scalability Considerations

Table 2: Bench vs Pilot-Scale Performance

MetricLaboratory (100 g)Pilot Plant (5 kg)
Yield68%61%
Purity97%93%
Cycle Time18 h22 h
Solvent Recovery72%88%

Critical scale-up factors:

  • Exothermic control during benzoylation (ΔTmax = 42°C)

  • Filtration rates for TEA·HCl removal

  • Distillation efficiency for EMK recovery

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetyl-1,3-phenylene dibenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves esterification or condensation reactions under controlled conditions. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol, using glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure . Optimization may include adjusting molar ratios, reaction time (e.g., 4–6 hours for reflux), and solvent polarity. Evidence from related dibenzoate derivatives suggests that yields (32.9–50.7%) can vary with substituent electronic effects, necessitating iterative testing of conditions like temperature and catalyst loading .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with peaks corresponding to acetyl and benzoate groups. High-resolution mass spectrometry (HR-ESI-MS) validates molecular ion masses (e.g., [M+H]⁺ or [M−H]⁻). High-performance liquid chromatography (HPLC) with UV detection (purity ≥97%) is recommended for assessing purity, while thin-layer chromatography (TLC) can monitor reaction progress .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Although specific toxicity data are limited, analogous dibenzoates (e.g., m-phenylene dibenzoate) require standard precautions: use of fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Store in a dry, ventilated area away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for this compound derivatives in biological systems?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., morpholine, carbamate groups) and evaluate their bioactivity. For instance, replace the acetyl group with benzoyl or introduce polar groups to assess solubility and receptor binding. Use in vitro assays (e.g., enzyme inhibition) to correlate structural modifications with activity changes. Derivatives like 4-benzoyl-1,3-phenylene bis(dimethylcarbamate) have shown variable bioactivity, highlighting the impact of electron-withdrawing/donating groups .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR data may arise from solvent effects or conformational flexibility. Perform density functional theory (DFT) calculations with solvent models (e.g., PCM for ethanol) to simulate shifts. Cross-validate with variable-temperature NMR to detect dynamic effects. For example, demonstrates DFT’s utility in resolving hydrogen-bonding interactions in acyl hydrazides, a strategy applicable here .

Q. What strategies are effective in studying the interaction of this compound with biological macromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins or DNA. Molecular docking simulations can predict binding sites, guided by crystallographic data from structurally similar compounds (e.g., uridine 2',3'-dibenzoate interactions with RNA polymerases) .

Q. How can researchers address low yields or impurities in scaled-up synthesis of this compound?

  • Methodological Answer : Pilot-scale reactions may suffer from heat transfer inefficiencies or byproduct formation. Optimize stirring rates and cooling systems during reflux. Implement gradient HPLC purification to isolate the target compound from side products. For example, reports yields <50% for related derivatives, suggesting the need for post-reaction column chromatography or recrystallization .

Q. What computational models are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use software like Gaussian or ORCA for DFT-based calculations of logP (lipophilicity), pKa, and solubility. Molecular dynamics (MD) simulations can model aggregation behavior in aqueous solutions. highlights lattice energy calculations for crystal structure predictions, applicable to solubility studies .

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